5-Fluoro-2-(4-methoxyphenoxy)aniline hydrochloride
Description
Properties
IUPAC Name |
5-fluoro-2-(4-methoxyphenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2.ClH/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15;/h2-8H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAMZOZKRCLKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-methoxyphenoxy)aniline hydrochloride typically involves the nucleophilic substitution of a fluorinated aromatic compound with an amine. One common method is the reaction of 5-fluoro-2-nitroaniline with 4-methoxyphenol under basic conditions, followed by reduction of the nitro group to form the aniline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-methoxyphenoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction produces the corresponding aniline .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : The compound has been studied for its ability to inhibit cancer cell proliferation. It has shown promising results against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).
- IC50 Values :
- HeLa: 75 µg/mL
- A549: 90 µg/mL
- IC50 Values :
- Mechanism of Action : The compound may induce apoptosis in cancer cells and modulate signaling pathways involved in cell survival and proliferation.
2. Antimicrobial Properties
- Activity Against Bacteria : Research indicates that 5-Fluoro-2-(4-methoxyphenoxy)aniline hydrochloride exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) :
- Staphylococcus aureus: 64 µg/mL
- Escherichia coli: 128 µg/mL
- Minimum Inhibitory Concentrations (MIC) :
- The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
3. Biochemical Research
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes, which can affect various biochemical pathways within cells. This property makes it a valuable tool for studying enzyme functions and metabolic processes.
Study 1: Anticancer Efficacy
A study conducted on the cytotoxic effects of this compound revealed its potential as an anticancer agent. The study utilized various concentrations of the compound on HeLa and A549 cell lines, demonstrating a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 75 |
| A549 | 90 |
Study 2: Antimicrobial Activity
Another significant study focused on the antimicrobial properties of the compound against multi-drug resistant strains. The results indicated a considerable reduction in bacterial load in treated samples compared to controls.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-methoxyphenoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
- Replacement of fluorine with chlorine in 4-(5-chloro-2-methoxy-phenoxy)-aniline increases molecular weight and may alter lipophilicity, impacting membrane permeability . The thiophene-ethoxy substituent in C₁₂H₁₂FNOS introduces sulfur-based aromaticity, which could influence binding affinity in receptor-targeted applications .
- Salt vs. Free Base: The hydrochloride salt form of the target compound improves aqueous solubility relative to non-salt analogs like 5-fluoro-2-(oxan-2-ylmethoxy)aniline, which relies on the polar tetrahydropyran group for solubility .
Purity and Commercial Availability
- The target compound is listed as discontinued by CymitQuimica, limiting its current accessibility . In contrast, 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride remains available, suggesting higher demand or simpler synthesis .
- Analogs such as 5-fluoro-2-[2-(thiophen-2-yl)ethoxy]aniline are produced at 95% purity, indicating robust synthetic protocols .
Biological Activity
5-Fluoro-2-(4-methoxyphenoxy)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
- Methoxy Group : The 4-methoxyphenoxy moiety can modulate the compound's pharmacokinetic properties, potentially affecting absorption, distribution, metabolism, and excretion (ADME).
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Studies have demonstrated that this compound exhibits potent inhibitory effects against various cancer cell lines. For instance, it has shown IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating strong antiproliferative properties .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens, demonstrating significant inhibition in vitro. Its mechanism may involve disruption of cellular processes or direct interaction with microbial targets .
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially modulating metabolic pathways critical for cell proliferation and survival .
The mechanism of action for this compound involves several pathways:
- Inhibition of Nucleotide Synthesis : Similar to other fluorinated compounds, it may inhibit enzymes involved in nucleotide synthesis, leading to reduced DNA replication in cancer cells.
- Interference with Signal Transduction : The compound may affect signaling pathways by interacting with specific receptors or enzymes, thereby altering cellular responses to growth factors .
- Induction of Apoptosis : Evidence suggests that treatment with this compound can trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line/Pathogen | IC50 Value (nM) | Activity Type |
|---|---|---|---|
| L1210 Mouse Leukemia | <100 | Anticancer | |
| Fusarium oxysporum | 420 | Antifungal | |
| Various Bacteria | Not specified | Antimicrobial |
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of this compound, researchers found that the compound significantly inhibited cell proliferation in L1210 mouse leukemia cells. The observed IC50 value was below 100 nM, suggesting high potency. Further mechanistic studies indicated that growth inhibition could be reversed by thymidine addition, implicating nucleotide synthesis pathways in its mode of action .
Q & A
Q. What environmental and safety risks are associated with large-scale synthesis?
- Risk Mitigation :
- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna bioassays) .
- Waste Management : Neutralize HCl waste with NaOH and recover solvents via distillation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
